5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its molecular formula C20H17BrN2O2S and an average mass of 429.330 Da . It is known for its complex structure, which includes a furan ring substituted with a bromine atom and a dibenzylcarbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea are used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activity, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide: Characterized by its unique furan ring and bromine substitution.
5-chloro-N-(dibenzylcarbamothioyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-iodo-N-(dibenzylcarbamothioyl)furan-2-carboxamide: Contains an iodine atom, leading to different reactivity and biological activity.
Uniqueness
This compound stands out due to its specific bromine substitution, which imparts unique chemical and biological properties. The bromine atom influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c21-18-12-11-17(25-18)19(24)22-20(26)23(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIHYBBQFFGBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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